molecular formula C17H18ClN3S B5724915 4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide

4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5724915
M. Wt: 331.9 g/mol
InChI Key: KWLLTALRNZNYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which are known to exhibit various biological activities such as analgesic, anti-inflammatory, and antidepressant effects.

Scientific Research Applications

4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. This compound has been found to exhibit significant antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to possess antipsychotic properties, indicating its potential use in the treatment of schizophrenia. Furthermore, this compound has been found to exhibit antinociceptive effects, making it a potential candidate for the treatment of pain.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood; however, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. This compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a crucial role in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are known to play a crucial role in the regulation of neuronal plasticity and survival. Furthermore, this compound has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has various advantages for lab experiments, such as its relatively simple synthesis method and its potential therapeutic applications in various fields. However, this compound also has some limitations, such as its potential toxicity and its limited solubility in water, which may affect its bioavailability.

Future Directions

4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in various fields. Future research should focus on the development of more efficient and safer synthesis methods for this compound, as well as the evaluation of its safety and efficacy in clinical trials. Furthermore, future studies should investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product is then reacted with N-phenylpiperazine to obtain this compound. The synthesis process is relatively simple and can be performed using standard laboratory techniques.

properties

IUPAC Name

4-(4-chlorophenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3S/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLLTALRNZNYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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